molecular formula C11H13ClN2O4 B4815158 5-chloro-N-(3-methoxypropyl)-2-nitrobenzamide

5-chloro-N-(3-methoxypropyl)-2-nitrobenzamide

Cat. No.: B4815158
M. Wt: 272.68 g/mol
InChI Key: MRVFIWBRQVPUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(3-methoxypropyl)-2-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, a methoxypropyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-methoxypropyl)-2-nitrobenzamide typically involves multiple steps:

    Chlorination: The chloro group is introduced via chlorination, often using chlorine gas or a chlorinating agent like thionyl chloride.

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the chlorinated nitrobenzene with 3-methoxypropylamine under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-methoxypropyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Reduction: 5-chloro-N-(3-methoxypropyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 5-chloro-2-nitrobenzoic acid and 3-methoxypropylamine.

Scientific Research Applications

5-chloro-N-(3-methoxypropyl)-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand the interactions of nitrobenzamide derivatives with biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-methoxypropyl)-2-nitrobenzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group could be involved in redox reactions, while the amide bond might facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-methoxyethyl)-2-nitrobenzamide: Similar structure but with a different alkyl chain length.

    5-chloro-N-(3-methoxypropyl)-2-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.

    5-chloro-N-(3-methoxypropyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

5-chloro-N-(3-methoxypropyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a methoxypropyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-N-(3-methoxypropyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-18-6-2-5-13-11(15)9-7-8(12)3-4-10(9)14(16)17/h3-4,7H,2,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVFIWBRQVPUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(3-methoxypropyl)-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(3-methoxypropyl)-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N-(3-methoxypropyl)-2-nitrobenzamide
Reactant of Route 4
5-chloro-N-(3-methoxypropyl)-2-nitrobenzamide
Reactant of Route 5
5-chloro-N-(3-methoxypropyl)-2-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
5-chloro-N-(3-methoxypropyl)-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.